Compound Description: J147, chemically named N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is a promising drug candidate for the treatment of Alzheimer's disease. [ [] ]
Relevance: While J147 doesn't share the core pyrazole structure of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, its structure and activity were compared to a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles in a study exploring their potential as Alzheimer's disease treatments. [ [] ] This comparison highlights the exploration of various structural motifs for targeting this disease. Although J147 and the target compound have distinct core structures, their inclusion in the same study suggests a potential link in their development as therapeutics for similar targets.
Compound Description: This compound, 1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole, is one of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147. [ [] ] This study aimed to understand the structural features related to the promising activity of J147 in treating Alzheimer's disease.
Relevance: Although structurally dissimilar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative falls under the same chemical class as other related compounds discussed in the context of Alzheimer's disease. [ [] ] The shared trifluoromethyl substituent and exploration within the same study as J147 suggest a possible connection in the pursuit of effective therapeutics for similar targets.
Compound Description: This triazole derivative, 1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is another compound included in the study comparing the structures of seven triazole derivatives to J147. [ [] ] The study aimed to gain insights into the structural characteristics responsible for J147's potential in Alzheimer's disease treatment.
Relevance: While its core structure differs from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound belongs to the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] The presence of the trifluoromethyl substituent and its inclusion in the study alongside J147 indicate a possible link in their development as treatments for similar biological targets.
Compound Description: This compound, 1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is part of a series of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose structures were compared to that of J147, a potential Alzheimer's disease drug. [ [] ] The study aimed to identify the structural attributes contributing to J147's therapeutic promise.
Relevance: Despite the distinct core structure from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative is categorized within the same chemical class as other related compounds studied for Alzheimer's disease. [ [] ] Its shared trifluoromethyl group and evaluation in the same study as J147 imply a potential connection in their development as treatments for similar targets.
Compound Description: This triazole derivative, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, was one of the seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose structures were compared to J147. [ [] ] The study sought to comprehend the structural features associated with the promising activity of J147 in Alzheimer's disease treatment.
Relevance: Although structurally different from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound falls under the same chemical class as other related compounds considered in the context of Alzheimer's disease. [ [] ] The shared trifluoromethyl substituent and inclusion in the same study as J147 indicate a possible link in their pursuit as therapeutics for similar targets.
Compound Description: This triazole derivative, 1-[2,4-bis(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is another member of the series of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles compared with J147 in a study exploring their potential as Alzheimer's disease treatments. [ [] ] This study aimed to understand the structural aspects related to J147's promising activity.
Relevance: While not directly sharing the core pyrazole structure of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound is classified under the same chemical class as other related compounds discussed in relation to Alzheimer's disease. [ [] ] The common trifluoromethyl substituent and their examination within the same study as J147 suggest a potential connection in their development as therapeutics for similar targets.
Compound Description: This compound, 1-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, is part of the set of seven 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles whose X-ray structures were determined and compared to that of J147, a potential drug for Alzheimer's disease. [ [] ] This study aimed to identify the structural features that contribute to the promising activity of J147.
Relevance: Although structurally distinct from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this triazole derivative is categorized within the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] Its shared trifluoromethyl group and evaluation in the same study as J147 imply a potential connection in their development as treatments for similar biological targets.
Compound Description: This triazole derivative, 3-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol, is another compound included in the study comparing the structures of seven triazole derivatives to J147. [ [] ] The study aimed to gain insights into the structural characteristics responsible for J147's potential in Alzheimer's disease treatment.
Relevance: While its core structure differs from N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, this compound belongs to the same chemical class as other related compounds investigated for their potential in Alzheimer's disease. [ [] ] The presence of the trifluoromethyl substituent and its inclusion in the study alongside J147 indicate a possible link in their development as treatments for similar biological targets.
Compound Description: These compounds are a series of CCR5 antagonists. They possess a 3-(4-benzylpiperidin-1-yl)propylamine core and varying substituents on the phenyl ring. QSAR studies indicated that lipophilicity and electron-donating substituents on the phenyl ring are important for their binding affinity to the CCR5 receptor. [ [] ]
Compound Description: This compound is part of a series of (2E)-1-{4-[2-(4-chorophenyl)-4-substitutedimino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxy phenyl)prop-2-en-1-ones synthesized and characterized spectroscopically. [ [] ] The study emphasizes the importance of 1,3,5-dithiazine derivatives for potential medicinal, agricultural, and industrial applications.
Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, an anti-cancer drug. [ [] ] The described synthesis highlights the complexity of multi-step reactions required to produce pharmaceutical compounds.
Compound Description: This chalcone derivative exhibits antimalarial activity in vitro. [ [] ] Molecular docking studies revealed its interaction with the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme, making it a potential lead compound for developing new antimalarial drugs.
Compound Description: ASP5854 is a novel, potent dual antagonist of adenosine A1 and A2A receptors. [ [] ] It exhibits beneficial effects in animal models of Parkinson's disease and cognition, making it a potential therapeutic candidate for these conditions.
Relevance: While ASP5854 doesn't share the same core structure as N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, it is mentioned in a study that discusses the effects of 8-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002), a selective A2A antagonist. [ [] ] Both ASP5854 and KW-6002 are involved in modulating adenosine receptor signaling, which indirectly links them to the exploration of various chemical structures targeting similar pathways.
Compound Description: KW-6002, also known as istradefylline, is a specific adenosine A2A receptor antagonist used as an adjunctive therapy to levodopa in patients with Parkinson's disease. [ [] ]
Compound Description: This compound was isolated from the leaves and twigs of Mitrephora winitii. [ [] ] It exhibited anti-cancer activity against KB and MCF-7 cell lines, suggesting its potential as a lead compound for cancer drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.